REACTION_CXSMILES
|
II.[CH3:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>C1C=CC=CC=1.[Zn]>[CH3:3][C:4]([OH:11])([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
mixture
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
76.8 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCCC)=O
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
After initiation of the reaction
|
Type
|
ADDITION
|
Details
|
the rest of the reaction mixture was added at such a rate
|
Type
|
TEMPERATURE
|
Details
|
that reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (200 ml), saturated sodium hydrogen carbonate solution (2×250 ml) and saturated sodium chloride solution until neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was then dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
This residual oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)(CCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |